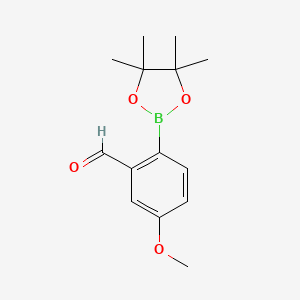

5-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde

Description

Systematic IUPAC Nomenclature and Alternative Naming Conventions

The systematic IUPAC name for this compound is 5-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde , which reflects its structural components:

- A benzaldehyde core substituted at the 2-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group.

- A methoxy group (-OCH₃) at the 5-position of the aromatic ring.

Alternative naming conventions include:

- 2-(Pinacolboronate)-5-methoxybenzaldehyde , where "pinacolboronate" refers to the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety derived from pinacol (2,3-dimethyl-2,3-butanediol).

- This compound , emphasizing the boron-containing heterocycle.

The compound is also identified by its CAS Registry Number (1132669-90-9 ) and molecular formula (C₁₄H₁₉BO₄ ).

Molecular Geometry and Bonding Patterns

The molecular structure features:

- Aromatic Benzaldehyde Core :

Boronate Ester Group :

- The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring is a five-membered heterocycle with boron in a trigonal planar geometry (bond angles: ~120°).

- Key bond lengths include:

Methoxy Substituent :

Electronic Effects :

Crystallographic Data and Solid-State Arrangement

X-ray crystallographic studies of related boronate esters provide insights into the solid-state structure:

Key Observations :

- The dioxaborolane ring adopts an envelope conformation, with the boron atom deviating slightly from the plane of the oxygen atoms.

- The methoxy group participates in weak C–H···O interactions with adjacent molecules, stabilizing the lattice.

- Steric hindrance from the tetramethyl groups on the dioxaborolane ring enforces a staggered arrangement in the crystal packing.

Thermal Properties :

- The compound melts at 92–97°C (lit.), consistent with its crystalline nature.

Properties

IUPAC Name |

5-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BO4/c1-13(2)14(3,4)19-15(18-13)12-7-6-11(17-5)8-10(12)9-16/h6-9H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRAWTSMQMAUECH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material Synthesis

The initial step involves synthesizing or procuring 5-methoxy-2-bromobenzaldehyde , which can be achieved through electrophilic aromatic substitution or bromination of 5-methoxybenzaldehyde, followed by purification.

Borylation via Palladium-Catalyzed Cross-Coupling

The most common and effective method involves the following:

| Step | Reagents & Conditions | Description |

|---|---|---|

| a. | 5-methoxy-2-bromobenzaldehyde, bis(pinacolato)diboron, potassium acetate, Pd(PPh3)4 catalyst, dry 1,4-dioxane | The aromatic bromide reacts with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is performed under nitrogen or argon to prevent oxidation, typically at 80°C for 12–24 hours. |

| b. | Reaction mixture filtered, solvent evaporated, crude product purified via chromatography | The boronic ester is isolated as a white solid with high yield, often exceeding 90%. |

Optimization for Industrial Scale

For large-scale production, continuous flow reactors and automation are employed to maintain consistent temperature, inert atmosphere, and reagent addition, significantly improving yield and reproducibility.

Reaction Conditions and Catalytic Systems

| Parameter | Typical Values | Notes |

|---|---|---|

| Catalyst | Pd(PPh3)4 or Pd(dppf)Cl2 | Palladium complexes facilitate transmetalation. |

| Base | Potassium acetate or sodium carbonate | Promotes boronate formation. |

| Solvent | 1,4-dioxane or toluene | Ensures solubility and reaction efficiency. |

| Temperature | 80°C | Elevated temperature accelerates the reaction. |

| Atmosphere | Nitrogen or argon | Prevents catalyst oxidation. |

Data Tables of Preparation Parameters

| Synthesis Step | Reagents | Catalyst | Solvent | Temperature | Yield | Notes |

|---|---|---|---|---|---|---|

| Borylation of 5-methoxy-2-bromobenzaldehyde | 5-methoxy-2-bromobenzaldehyde, bis(pinacolato)diboron, KOAc | Pd(PPh3)4 | 1,4-dioxane | 80°C | >90% | Inert atmosphere, overnight reaction |

| Industrial scale | Same as above | Same | Same | Same | Optimized for continuous flow | Higher throughput, automation |

Research Findings and Literature Support

Research articles and patents confirm the efficacy of palladium-catalyzed borylation for synthesizing boronic esters on aromatic rings, including benzaldehyde derivatives. For example, a study detailed in the Royal Society of Chemistry supporting information describes similar procedures with yields exceeding 93%, emphasizing the importance of inert atmospheres and precise temperature control to maximize product purity and yield.

Furthermore, modern industrial methods utilize flow chemistry techniques to enhance safety, scalability, and reproducibility, aligning with the protocols described in recent patent literature and academic research.

Notes on Purity and Characterization

Post-synthesis, the boronic ester is purified via chromatography or recrystallization. Characterization involves NMR, IR, and mass spectrometry, confirming the structure and purity of the compound. The melting point and spectral data are consistent with literature values, ensuring the compound's suitability for subsequent synthetic applications.

Chemical Reactions Analysis

Types of Reactions:

Suzuki-Miyaura Cross-Coupling: This compound undergoes Suzuki-Miyaura cross-coupling reactions with various aryl halides to form biaryl compounds. The reaction requires a palladium catalyst and a base.

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The aldehyde group can be reduced to form an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Palladium catalysts: (e.g., Pd(PPh3)4)

Bases: (e.g., potassium carbonate, sodium hydroxide)

Oxidizing agents: (e.g., potassium permanganate, chromium trioxide)

Reducing agents: (e.g., sodium borohydride, lithium aluminum hydride)

Major Products:

Biaryl compounds: (from Suzuki-Miyaura cross-coupling)

Aldehydes and carboxylic acids: (from oxidation)

Alcohols: (from reduction)

Scientific Research Applications

Applications in Organic Synthesis

One of the primary applications of 5-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde is its use as a reagent in organic synthesis:

- Boronic Acid Derivatives : It serves as a precursor for the synthesis of boronic acid derivatives which are crucial for Suzuki coupling reactions. This reaction is widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules.

- Synthesis of Pharmaceutical Compounds : The compound has been employed in the synthesis of serine protease inhibitors that target viral infections such as Hepatitis C Virus (HCV). This application highlights its importance in medicinal chemistry and drug discovery .

Applications in Materials Science

The compound also finds utility in materials science:

- Copolymers Development : It is utilized in the development of novel copolymers based on benzothiadiazole and electron-rich arene units. These materials exhibit unique optical and electrochemical properties suitable for applications in organic electronics and photovoltaic devices .

Case Study 1: Synthesis of Serine Protease Inhibitors

In a study published by researchers investigating antiviral agents, this compound was instrumental in synthesizing a series of serine protease inhibitors. The inhibitors demonstrated significant activity against HCV in vitro and were further explored for their potential therapeutic applications.

Case Study 2: Development of Photovoltaic Materials

Another research project focused on the integration of this compound into novel copolymers for solar cell applications. The resulting materials showed enhanced charge mobility and light absorption properties compared to traditional materials used in photovoltaics.

Comparative Data Table

| Application Area | Specific Use Case | Impact/Outcome |

|---|---|---|

| Organic Synthesis | Precursor for boronic acid derivatives | Essential for Suzuki coupling reactions |

| Medicinal Chemistry | Synthesis of serine protease inhibitors | Potential antiviral agents against HCV |

| Materials Science | Development of copolymers | Enhanced optical/electrochemical properties |

Mechanism of Action

The mechanism of action of 5-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde primarily involves its role as a boronic ester. In Suzuki-Miyaura cross-coupling reactions, the boronic ester reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds. The palladium catalyst facilitates the transmetalation step, where the boron-carbon bond is transferred to the palladium complex, followed by reductive elimination to form the final product .

Comparison with Similar Compounds

- Phenylboronic acid pinacol ester

- 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane

Uniqueness: 5-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde is unique due to the presence of both a methoxy group and a boronic ester group on the benzaldehyde ring. This combination allows for versatile reactivity in various organic transformations, making it a valuable compound in synthetic chemistry .

Biological Activity

5-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde is a compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including its pharmacological potential and mechanisms of action.

- Chemical Formula : C15H20BNO3

- Molecular Weight : 273.14 g/mol

- CAS Number : 683229-62-1

- IUPAC Name : 5-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

Biological Activity Overview

Research into the biological activity of this compound indicates several promising areas:

Anticancer Potential

Preliminary studies suggest that compounds similar to this benzaldehyde may exhibit anticancer properties. For instance:

- Mechanism of Action : Compounds with methoxy groups often enhance lipophilicity and electronic properties, which can improve their interaction with biological targets. This may lead to inhibition of cancer cell proliferation.

- Case Study : In vitro studies have shown that related compounds can inhibit the growth of various cancer cell lines with IC50 values indicating effective concentrations for therapeutic action .

Interaction with Biological Molecules

The compound's structure allows for diverse chemical reactivity:

- Target Interaction : Investigations are ongoing to determine how it interacts with specific proteins and enzymes involved in cancer progression and metastasis. The presence of the dioxaborolane moiety may facilitate these interactions.

Comparative Analysis with Similar Compounds

The following table summarizes key features and biological activities of structurally related compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 4-Fluorobenzaldehyde | Simple aromatic aldehyde | Limited bioactivity |

| 5-Methoxybenzaldehyde | Methoxy-substituted | Moderate anticancer activity |

| 3-Fluoroaniline | Amino-substituted | Potential anti-inflammatory effects |

| 1,3-Dioxaborolane | Boron-containing | Used in drug delivery systems |

Mechanisms Under Investigation

Ongoing research aims to elucidate the specific biological mechanisms through which this compound exerts its effects:

- Cellular Pathways : Studies are focusing on its impact on apoptosis and cell cycle regulation in cancer cells.

- Enzyme Inhibition : There is interest in its inhibitory effects on matrix metalloproteinases (MMPs), which play a role in tumor invasion and metastasis .

Safety and Toxicology

While the compound shows promise in therapeutic applications, safety assessments are crucial:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via Suzuki-Miyaura cross-coupling, where aryl halides react with pinacol boronic esters. For example, substituting benzaldehyde derivatives with boronate esters requires palladium catalysts (e.g., Pd(PPh₃)₄) in anhydrous THF or dioxane under reflux. Optimizing yield involves controlling stoichiometry (1:1.2 molar ratio of aryl halide to boronic ester), degassing solvents to prevent catalyst oxidation, and using bases like K₂CO₃ to neutralize HBr byproducts .

- Characterization : Monitor reaction progress via TLC (petroleum ether/ethyl acetate, 10:1) and purify via silica gel chromatography. Confirm structure using ¹H/¹³C NMR and HRMS .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

- Techniques :

- NMR Spectroscopy : Key signals include the aldehyde proton (~10 ppm in ¹H NMR) and boron-associated carbons in ¹³C NMR. For example, the dioxaborolane moiety shows quaternary carbons at ~25-30 ppm .

- Melting Point : Pure crystalline forms melt sharply (e.g., 61°C for analogous compounds) .

- Mass Spectrometry : HRMS confirms molecular ion peaks (e.g., [M+H]⁺ observed at 441.09 for a related thiophene derivative) .

Q. What are the typical reactivity patterns of this benzaldehyde derivative in organic synthesis?

- Oxidation/Reduction : The aldehyde group can be oxidized to carboxylic acids (e.g., using KMnO₄) or reduced to benzyl alcohol (NaBH₄). The boronate ester participates in Suzuki couplings for C-C bond formation .

- Cross-Coupling : Used in synthesizing biaryl systems (e.g., for organic semiconductors) under palladium catalysis. Optimize ligand choice (e.g., SPhos for sterically hindered substrates) and solvent polarity .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reaction outcomes during Suzuki-Miyaura couplings with this compound?

- Approach : Use kinetic studies (e.g., variable-temperature NMR) to identify rate-determining steps. For example, competing protodeboronation vs. transmetallation can be assessed by tracking boronate ester consumption via ¹¹B NMR. Computational modeling (DFT) clarifies steric/electronic effects of the methoxy group on transition states .

- Troubleshooting : If yields drop, screen additives (e.g., TBAB for phase transfer) or switch to microwave-assisted synthesis to accelerate sluggish steps .

Q. How do spectral anomalies (e.g., unexpected splitting in NMR) inform structural or purity issues?

- Case Study : Splitting of the aldehyde proton signal may indicate keto-enol tautomerism or residual solvent. Compare experimental ¹H NMR (e.g., δ 13.00 ppm for enolic -OH in thiophene derivatives) with computational predictions (GIAO method). Purity discrepancies (e.g., HRMS adducts) suggest column chromatography optimization (e.g., gradient elution) .

Q. What strategies enable the integration of this compound into high-throughput materials science workflows?

- Applications : Use automated liquid handlers to prepare libraries for organic LEDs (e.g., Debus-Radziszewski reactions to form imidazole-based emitters). Screen photophysical properties (PLQY, λₑₘ) in thin films .

- Crystallography : Refine crystal structures via SHELXL (e.g., resolving twinning in boronate-containing crystals) using high-resolution data (R₁ < 0.05) .

Q. How does the compound’s stability under varying conditions (pH, light, humidity) impact experimental design?

- Stability Tests : Store at 2–8°C in sealed, moisture-free containers. Accelerated degradation studies (40°C/75% RH for 4 weeks) monitor aldehyde oxidation via HPLC. Protect from light to prevent boronate ester hydrolysis .

Q. What computational and experimental approaches elucidate its interactions in biological systems (e.g., enzyme inhibition)?

- Docking Studies : Model interactions with target enzymes (e.g., Leucyl-tRNA synthetase) using AutoDock Vina. Validate with SPR (KD measurements) .

- In Vitro Assays : Test cytotoxicity (MTT assay) and bioactivity (IC₅₀) in Mycobacterium tuberculosis models. Correlate substituent effects (e.g., methoxy vs. ethoxy) with potency .

Tables

Table 1: Key Spectral Data for Structural Confirmation

| Technique | Observed Signal/Value | Reference Compound Example |

|---|---|---|

| ¹H NMR (δ, ppm) | 10.2 (s, 1H, CHO) | 5-Fluoro-2-methoxybenzaldehyde |

| ¹³C NMR (δ, ppm) | 192.1 (CHO), 83.5 (B-O) | Ethyl 4-chloro-2-boronate benzoate |

| HRMS ([M+H]⁺) | 367.2059 (calc. 367.2051) | (E)-5-methoxy-2-boronate derivative |

Table 2: Reaction Optimization Parameters for Cross-Coupling

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ (2 mol%) | >80% vs. 40% with Pd(OAc)₂ |

| Solvent | THF (anhydrous) | Prevents boronate hydrolysis |

| Temperature | 80°C (reflux) | Balances rate vs. decomposition |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.